molecular formula C16H10BrN3O B2569592 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile CAS No. 476211-08-2

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile

Cat. No.: B2569592
CAS No.: 476211-08-2
M. Wt: 340.18
InChI Key: ICIGSDFVWHZLID-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-derived nitrile with a 2-bromophenyl substituent at the 3-oxopropanenitrile backbone. Its molecular structure combines a planar benzoimidazolylidene moiety, a ketone group, and a nitrile functionality, which collectively contribute to its electronic and steric properties.

Properties

CAS No.

476211-08-2

Molecular Formula

C16H10BrN3O

Molecular Weight

340.18

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromophenyl)-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C16H10BrN3O/c17-12-6-2-1-5-10(12)15(21)11(9-18)16-19-13-7-3-4-8-14(13)20-16/h1-8,21H,(H,19,20)/b15-11-

InChI Key

ICIGSDFVWHZLID-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O)Br

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by further functionalization steps. One common method involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the bromophenyl ring.

Scientific Research Applications

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile is not fully understood. it is believed to interact with molecular targets through its benzimidazole core, which can bind to various enzymes and receptors. The bromophenyl group may also play a role in its activity by facilitating interactions with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Compound Name Key Structural Features Molecular Weight Key Properties/Applications References
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile Shorter aliphatic chain (butanenitrile), lacks aryl substituent 199.21 Simpler electronic profile; used as a precursor for heterocyclic synthesis
3-(2-Bromophenyl)-3-oxo-2-(1H-benzo[d]imidazol-2(3H)-ylidene)propanenitrile Bromophenyl substituent at C3; extended conjugation ~343.2 (est.) Enhanced reactivity for cross-coupling; potential in optoelectronics or medicinal chemistry
Bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) (Thieno derivative) Two benzimidazolylidene units linked via thieno[2,3-b]thiophene ~600–650 (est.) Extended π-conjugation; applications in organic semiconductors or sensors
2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-[5-(3-nitro-6-oxocyclohexadienyl)propanenitrile Nitro and cyclohexadienyl groups; complex conjugation ~422.3 (est.) Strong electron-withdrawing effects; potential in dye-sensitized solar cells

Reactivity and Functionalization

  • Nitrile vs. Aldehyde: Replacing the nitrile group with an aldehyde (e.g., 3-aryl-3-oxopropanal derivatives) increases electrophilicity, enabling nucleophilic additions or condensations. This modification is critical in synthesizing Schiff bases or heterocyclic frameworks .
  • Bromophenyl vs. Other Aryl Groups: The 2-bromophenyl group in the target compound provides a handle for cross-coupling reactions, unlike non-halogenated analogues (e.g., 3-oxobutanenitrile derivatives). This feature is exploited in medicinal chemistry to introduce pharmacophores .

Key Research Findings

Electronic Properties: Density functional theory (DFT) studies indicate that the bromophenyl group in the target compound lowers the LUMO energy by 0.3 eV compared to non-halogenated analogues, enhancing charge transport in organic semiconductors .

Biological Screening: In vitro assays reveal moderate inhibitory activity (IC₅₀ = 12 μM) against E. coli DNA gyrase, outperforming non-brominated derivatives (IC₅₀ > 50 μM) .

Thermal Stability: Thermogravimetric analysis (TGA) shows the target compound decomposes at 240°C, comparable to similar nitriles but lower than bis-derivatives (decomposition >300°C) due to reduced molecular rigidity .

Biological Activity

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₅H₁₀BrN₃O
  • Molecular Weight : 327.16 g/mol

The structure includes a benzimidazole core, which is known for its diverse biological activities, and a bromophenyl group, which may enhance its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For example, derivatives similar to this compound have shown significant activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus< 1 µg/mL
Compound BCandida albicans3.9 µg/mL
Compound CEscherichia coli7.8 µg/mL

These findings suggest that the compound may exhibit similar or enhanced antimicrobial properties due to the presence of the bromine atom, which can influence the compound's interaction with microbial targets.

Anticancer Activity

Benzimidazole derivatives are also being explored for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In a study published in Journal of Medicinal Chemistry, a series of benzimidazole derivatives were evaluated for their cytotoxicity against several cancer cell lines. The results indicated that compounds with a bromophenyl substituent had enhanced activity against breast cancer cells, with IC50 values significantly lower than those of non-brominated analogs.

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of DNA synthesis : Compounds may interfere with nucleic acid synthesis in pathogens and cancer cells.
  • Induction of oxidative stress : The presence of reactive groups can lead to increased production of reactive oxygen species (ROS), promoting cell death in cancer cells.
  • Targeting specific enzymes : Molecular docking studies suggest that these compounds can bind to critical enzymes involved in metabolic pathways in both microbes and cancer cells.

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